molecular formula C7H5BrN2S B13129307 2-Bromothieno[2,3-c]pyridin-7-amine

2-Bromothieno[2,3-c]pyridin-7-amine

Cat. No.: B13129307
M. Wt: 229.10 g/mol
InChI Key: HWISXBNQFOTJCY-UHFFFAOYSA-N
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Description

2-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a bromine atom at position 2 and an amine group at position 5. The thieno-pyridine scaffold combines sulfur-containing thiophene and nitrogen-containing pyridine rings, conferring unique electronic and steric properties. While direct data on its molecular weight are unavailable, analogous structures (e.g., Thieno[2,3-c]pyridin-7-amine, C₇H₆N₂S, MW = 166.20) suggest a calculated molecular weight of 245.11 g/mol (C₇H₆BrN₂S) .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

2-bromothieno[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H,(H2,9,10)

InChI Key

HWISXBNQFOTJCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(S2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromothieno[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-c]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituent Position Notable Properties/Applications
2-Bromothieno[2,3-c]pyridin-7-amine C₇H₆BrN₂S 245.11* Thieno[2,3-c] Br at C2, NH₂ at C7 Potential biological activity; bromine enhances electrophilicity
3-Bromothieno[3,2-b]pyridin-7-amine C₇H₆BrN₂S 242.45 Thieno[3,2-b] Br at C3, NH₂ at C7 Fused bicyclic system; cytotoxic potential
4-Iodofuro[2,3-c]pyridin-7-amine C₇H₅IN₂O 260.03 Furo[2,3-c] I at C4, NH₂ at C7 Larger halogen (I) increases steric bulk; explored in kinase inhibition
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine C₇H₆BrN₃ 212.05 Pyrrolo[2,3-c] Br at C3, NH₂ at C7 Additional nitrogen enhances polarity; used in kinase inhibitor synthesis
2-(1-Benzothiophen-7-yl)-4-[1-(piperidin-4-yl)pyrazol-4-yl]furo[2,3-c]pyridin-7-amine C₂₃H₂₁N₅OS 423.51 Furo[2,3-c] Complex substituents Targets TLR7-9; anti-inflammatory applications

*Calculated based on analogous structures.

Key Comparative Insights

Heterocycle Type and Electronic Effects: Thieno vs. Furo vs. Pyrrolo:

  • Thieno derivatives (e.g., this compound) exhibit sulfur-induced electron-rich aromatic systems, favoring interactions with electron-deficient targets.
  • Furo analogs (e.g., 4-Iodofuro[2,3-c]pyridin-7-amine) incorporate oxygen, increasing polarity and hydrogen-bonding capacity .
  • Pyrrolo derivatives (e.g., 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine) introduce additional nitrogen atoms, enhancing basicity and solubility .

Substituent Position and Biological Activity: Bromine at C2 (target compound) vs. C3 (3-Bromothieno[3,2-b]pyridin-7-amine) alters steric accessibility and electronic distribution. For example, ambocarb derivatives with varied substituent positions showed divergent binding affinities at neuronal L-type calcium channels and DYRK1A kinase .

Biological Applications: Thieno Derivatives: Fused bicyclic systems (e.g., 3-Bromothieno[3,2-b]pyridin-7-amine) are associated with cytotoxicity and kinase inhibition . Furo Derivatives: Complex substitutions (e.g., TLR7-9 antagonists in ) highlight applications in autoimmune diseases like lupus . Pyrrolo Derivatives: Used in multitarget kinase inhibitors, leveraging nitrogen-rich cores for enhanced binding .

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